molecular formula C20H16N2Na2O7 B14786478 Disodium bicinchoninate

Disodium bicinchoninate

Cat. No.: B14786478
M. Wt: 442.3 g/mol
InChI Key: FJILMLPAOREGGL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium bicinchoninate, also known as disodium [2,2’-biquinoline]-4,4’-dicarboxylate, is a chemical compound with the molecular formula C20H10N2Na2O4. It is the disodium salt of bicinchoninic acid, which is composed of two carboxylated quinoline rings. This compound is widely used in biochemical assays, particularly for the determination of protein concentration through the bicinchoninic acid (BCA) assay .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium bicinchoninate can be synthesized by reacting bicinchoninic acid with sodium hydroxide. The reaction typically involves dissolving bicinchoninic acid in water and then adding sodium hydroxide to form the disodium salt. The reaction is carried out under alkaline conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is typically purified through recrystallization and dried to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Disodium bicinchoninate primarily undergoes complexation reactions with metal ions. It forms a stable, intense purple complex with cuprous ions (Cu+), which is the basis for its use in the BCA assay .

Common Reagents and Conditions

The BCA assay involves the reduction of cupric ions (Cu2+) to cuprous ions (Cu+) under alkaline conditions. This compound then reacts with the cuprous ions to form a purple complex. The reaction conditions typically include an alkaline environment, often achieved using sodium hydroxide or sodium carbonate .

Major Products Formed

The major product formed in the reaction of this compound with cuprous ions is the purple complex, which has a strong absorbance at 562 nm. This complex is used to quantify the concentration of proteins in a solution .

Mechanism of Action

The mechanism of action of disodium bicinchoninate involves its ability to chelate cuprous ions. In the BCA assay, proteins reduce cupric ions to cuprous ions under alkaline conditions. This compound then forms a complex with the cuprous ions, resulting in a purple color. The intensity of the color is directly proportional to the protein concentration, allowing for quantitative analysis .

Comparison with Similar Compounds

Disodium bicinchoninate is unique in its ability to form a stable, colored complex with cuprous ions, making it highly suitable for protein quantification. Similar compounds include:

This compound stands out due to its water solubility and stability under alkaline conditions, making it more practical for use in various assays .

Properties

Molecular Formula

C20H16N2Na2O7

Molecular Weight

442.3 g/mol

IUPAC Name

disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate

InChI

InChI=1S/C20H12N2O4.2Na.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2

InChI Key

FJILMLPAOREGGL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[Na+].[Na+]

Origin of Product

United States

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